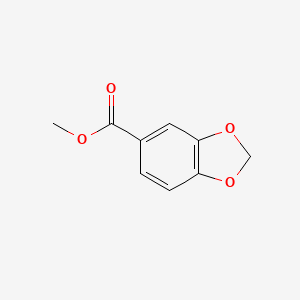

Methyl 1,3-benzodioxole-5-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 1,3-benzodioxole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-11-9(10)6-2-3-7-8(4-6)13-5-12-7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCHGUEIECOASJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059809 | |

| Record name | 1,3-Benzodioxole-5-carboxylic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

326-56-7 | |

| Record name | Methyl piperonylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=326-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl piperonylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000326567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl piperonylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21790 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzodioxole-5-carboxylic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzodioxole-5-carboxylic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 1,3-benzodioxole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.737 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 1,3-BENZODIOXOLE-5-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VAB2E5C0S5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Significance of the Benzodioxole Moiety

An In-depth Technical Guide to the Synthesis of Methyl 1,3-benzodioxole-5-carboxylate

This compound, also known as methyl 3,4-methylenedioxybenzoate or methyl piperonylate, is a valuable organic compound characterized by the presence of the benzodioxole ring system.[1][2][3] With the molecular formula C₉H₈O₄, this ester serves as a critical building block and intermediate in the synthesis of more complex molecules across various sectors, including pharmaceuticals, agrochemicals, and fragrances.[4][5][6][7] The 1,3-benzodioxole functional group is found in numerous natural products and is known to interact with biological systems, making its derivatives a subject of continuous research in drug development and medicinal chemistry.[8][9]

This guide provides a comprehensive overview of the primary synthetic pathway to this compound, focusing on the underlying chemical principles, field-proven protocols, and the rationale behind key experimental choices. The synthesis is logically approached as a two-stage process: the preparation of the key precursor, piperonylic acid, followed by its esterification.

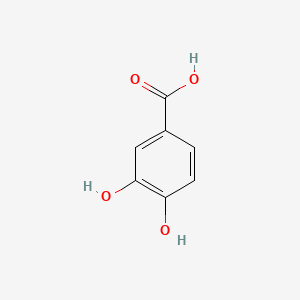

Part 1: Synthesis of the Key Precursor: Piperonylic Acid

The most direct and industrially relevant pathway to the target ester begins with 3,4-methylenedioxybenzoic acid, commonly known as piperonylic acid. Therefore, the efficient synthesis of this carboxylic acid is the foundational first step. While several historical methods exist, including the oxidation of natural products like safrole or isosafrole, the most common laboratory and scalable synthesis starts from the aromatic aldehyde piperonal (heliotropin).[10][11]

Strategic Approach: Oxidation of Piperonal

The conversion of piperonal to piperonylic acid is a classic aldehyde-to-carboxylic acid oxidation.[4] The choice of oxidant and reaction conditions is critical to achieve high yields and purity, avoiding over-oxidation or undesirable side reactions.

Causality of Reagent Selection: Potassium permanganate (KMnO₄) is a powerful, inexpensive, and highly effective oxidizing agent for this transformation.[10][11][12] The reaction is typically performed in an aqueous medium. Temperature control is paramount; maintaining the reaction between 70-80°C ensures the complete oxidation of the aldehyde group while minimizing potential degradation of the benzodioxole ring.[11] Adding the piperonal to the permanganate solution can drastically lower the yield, so the reverse addition (permanganate solution to the piperonal emulsion) is standard practice.[11]

An alternative, though less efficient, route is the Cannizzaro reaction of piperonal. This base-induced disproportionation yields both piperonyl alcohol and the salt of piperonylic acid.[10] However, this method is inherently limited to a 50% theoretical yield for the acid, as two molecules of the starting aldehyde are consumed to produce only one molecule of the desired acid, making it an uneconomical choice for dedicated acid synthesis.[13]

Visualizing the Precursor Synthesis

Caption: Two-stage synthesis of the target ester from piperonal.

Quantitative Data for Piperonylic Acid Synthesis

The oxidation of piperonal is a high-yielding reaction, as summarized below.

| Starting Material | Reagents | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |

| Piperonal | Potassium Permanganate (KMnO₄) | 70-80°C, 1 hr stirring | 90-96 (Crude) | 224-225 | [11] |

| Piperonal | Potassium Permanganate (KMnO₄) | Recrystallized from 95% ethanol | 78-84 | 227-228 | [11] |

Protocol 1: Synthesis of Piperonylic Acid via Permanganate Oxidation

This protocol is adapted from the robust and verified procedure published in Organic Syntheses.[11][12]

-

Reaction Setup: In a 5-liter flask equipped with a high-torque mechanical stirrer, combine 60 g (0.4 mole) of piperonal and 1.5 liters of water.

-

Emulsion Formation: Place the flask on a steam bath and heat the mixture to 70-80°C while stirring vigorously to form a fine emulsion of the molten piperonal.[11]

-

Oxidant Preparation: In a separate beaker, prepare a solution of 90 g (0.56 mole) of potassium permanganate in 1.8 liters of water.

-

Addition of Oxidant: Slowly add the potassium permanganate solution to the hot, stirred piperonal emulsion over a period of 40-45 minutes. Maintain the internal reaction temperature between 70-80°C throughout the addition.

-

Reaction Completion: After the addition is complete, continue to stir and heat the mixture for an additional hour to ensure the full consumption of the permanganate (indicated by the disappearance of the purple color and formation of a brown manganese dioxide precipitate).

-

Work-up (Basification & Filtration): Make the solution alkaline by adding a 10% potassium hydroxide solution. Filter the hot mixture through a large Büchner funnel to remove the manganese dioxide. Wash the filter cake with three 200 mL portions of hot water to recover any adsorbed product.[12]

-

Isolation of Product: Combine the filtrate and washings and cool the solution in an ice bath. If any unreacted piperonal solidifies, it should be removed by filtration.

-

Precipitation: Slowly acidify the clear, cool filtrate with concentrated hydrochloric acid until no further white precipitate forms.

-

Purification: Collect the precipitated piperonylic acid by vacuum filtration. Wash the solid with cold water until the washings are free of chlorides (tested with AgNO₃ solution). Dry the product. This crude product (yield 90-96%) can be further purified by recrystallization from ten times its weight of 95% ethyl alcohol to yield fine needles (yield 78-84%).[11]

Part 2: Synthesis of this compound

With pure piperonylic acid in hand, the final step is the conversion of the carboxylic acid to its corresponding methyl ester.

Strategic Approach: Fischer-Speier Esterification

Fischer-Speier esterification is the quintessential method for this transformation, involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[14]

Mechanistic Rationale: The reaction is an equilibrium process.[15] To drive the reaction to completion and achieve a high yield of the ester, the equilibrium must be shifted to the product side, in accordance with Le Châtelier's Principle.[15] This is typically achieved by two means:

-

Using an Excess of a Reactant: Methanol is inexpensive and can be used as both the reacting alcohol and the solvent. Using a large excess of methanol ensures a high forward reaction rate.[14][16]

-

Removal of Water: Although less common for simple methyl esters, water can be removed azeotropically with a solvent like toluene using a Dean-Stark apparatus, which is particularly useful for bulkier alcohols.[14]

The strong acid catalyst (e.g., concentrated H₂SO₄) plays a crucial role. It protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the alcohol (methanol).[16]

Protocol 2: Fischer Esterification of Piperonylic Acid

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 10.0 g (0.06 mole) of dry piperonylic acid and 100 mL of anhydrous methanol.

-

Catalyst Addition: Stir the mixture to dissolve the acid as much as possible. Carefully and slowly, add 2 mL of concentrated sulfuric acid down the condenser.

-

Reaction: Heat the mixture to reflux and maintain a gentle reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Work-up (Solvent Removal & Neutralization): After cooling the reaction mixture to room temperature, remove the excess methanol using a rotary evaporator.

-

Extraction: Dissolve the oily residue in 150 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash it sequentially with 100 mL of water, twice with 75 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution (caution: CO₂ evolution) to remove any unreacted piperonylic acid and the H₂SO₄ catalyst, and finally with 75 mL of brine.[14][17]

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound. The product can be further purified by vacuum distillation or recrystallization from a suitable solvent (e.g., methanol or an ethanol/water mixture) to yield a white to off-white solid.

Conclusion

The synthesis of this compound is a well-established and efficient process rooted in fundamental organic reactions. The two-stage approach, beginning with the high-yield oxidation of piperonal to piperonylic acid, followed by a classic acid-catalyzed Fischer esterification, provides a reliable and scalable route to this important chemical intermediate. By understanding the causality behind reagent choice and reaction conditions—such as temperature control in the oxidation and the management of equilibrium in the esterification—researchers can consistently achieve high yields and purity, enabling further exploration of the rich chemistry and biological activity of benzodioxole derivatives.

References

-

Wikipedia. Piperonal. [Link].

-

Ataman Kimya. PIPERONAL. [Link].

-

Organic Syntheses. Piperonylic acid. [Link].

-

Sciencemadness.org. Vilsmeier-Haack Piperonal Synthesis. [Link].

-

Sciencemadness.org. piperonal from catechol? [Link].

- Google Patents.

-

SIELC Technologies. 1,3-Benzodioxole-5-carboxylic acid, methyl ester. [Link].

-

The Hive. Oxidation of Piperic Acid (Pepper to Piperonal). [Link].

-

Frontiers. Synthesis and Bioactivities of Novel Piperonylic Acid Derivatives Containing a Sulfonic Acid Ester Moiety. [Link].

-

National Institutes of Health. Synthesis and Bioactivities of Novel Piperonylic Acid Derivatives Containing a Sulfonic Acid Ester Moiety. [Link].

-

NIST WebBook. 1,3-Benzodioxole-5-carboxylic acid, methyl ester. [Link].

-

SciSpace. Synthesis and Bioactivities of Novel Piperonylic Acid Derivatives Containing a Sulfonic Acid Ester Moiety. [Link].

-

GSRS. This compound. [Link].

-

ResearchGate. THE SYNTHESIS OF SOME DERIVATIVES OF 3,4-METHYLENEDIOXYBENZENE. [Link].

-

PrepChem.com. Synthesis of 1-nitro-3,4-methylenedioxybenzene. [Link].

-

NIST WebBook. 1,3-Benzodioxole-5-carboxylic acid, methyl ester. [Link].

-

SpectraBase. 1,3-Benzodioxol-5-methyl 1,3-benzodioxole-5-carboxylate. [Link].

-

ResearchGate. Synthesis and Bioactivities of Novel Piperonylic Acid Derivatives Containing a Sulfonic Acid Ester Moiety. [Link].

-

An-Najah National University. NOVEL 3,4-METHYLENEDIOXYBENZENE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND EVALUATION FOR THERAPEUTIC ACTIVITY. [Link].

-

An-Najah National University. NOVEL 3,4-METHYLENEDIOXYBENZENE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND EVALUATION FOR THERAPEUTIC ACTIVITY. [Link].

-

NIST WebBook. 1,3-Benzodioxole-5-carboxylic acid, methyl ester. [Link].

- Google Patents. Synthesis of (S)

-

Cheméo. 1,3-Benzodioxole-5-carboxylic acid, methyl ester. [Link].

- Google Patents. CN103923056A - Synthetic method of 3, 4-methylene dioxybenzaldehyde. .

-

OperaChem. Fischer Esterification-Typical Procedures. [Link].

-

ResearchGate. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link].

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Landscape: Properties and Applications of 5-Methyl-1,3-benzodioxole. [Link].

-

Study.com. In performing fisher esterification of benzoic acid to methyl benzoate, what are the necessary steps for isolating the ester?. [Link].

-

YouTube. Organic Mechanism Fischer Esterification 004. [Link].

-

University of Toronto. esterification of benzoic acid to methyl benzoate. [Link].

Sources

- 1. 1,3-Benzodioxole-5-carboxylic acid, methyl ester [webbook.nist.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. 1,3-Benzodioxole-5-carboxylic acid, methyl ester [webbook.nist.gov]

- 4. Piperonal - Wikipedia [en.wikipedia.org]

- 5. Frontiers | Synthesis and Bioactivities of Novel Piperonylic Acid Derivatives Containing a Sulfonic Acid Ester Moiety [frontiersin.org]

- 6. Synthesis and Bioactivities of Novel Piperonylic Acid Derivatives Containing a Sulfonic Acid Ester Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. repository.najah.edu [repository.najah.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 15. personal.tcu.edu [personal.tcu.edu]

- 16. youtube.com [youtube.com]

- 17. homework.study.com [homework.study.com]

"Methyl 1,3-benzodioxole-5-carboxylate chemical properties"

An In-depth Technical Guide to Methyl 1,3-benzodioxole-5-carboxylate

Introduction

This compound, also widely known by its synonyms Methyl 3,4-methylenedioxybenzoate or Methyl piperonylate, is a pivotal chemical intermediate in the landscape of organic synthesis.[1] Its core structure, featuring the benzodioxole moiety, is a common motif found in a vast array of natural products, including spices and plant-based traditional medicines.[2] This structural feature is not merely a molecular scaffold but an active participant in biological interactions, particularly with cytochrome P450 enzymes.[2] For researchers and professionals in drug development, this compound serves as a versatile building block for synthesizing complex bioactive molecules, ranging from non-steroidal anti-inflammatory drugs (NSAIDs) to antimicrobial agents.[3][4][5] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safe handling protocols, grounded in established scientific principles.

Molecular Identity and Physicochemical Properties

Precise identification and understanding of physical constants are the foundation of all laboratory work. This compound is a solid at room temperature with a distinct melting point.

Chemical Structure and Identifiers

The molecule consists of a benzene ring fused with a methylenedioxy group and substituted with a methyl ester functional group.

Sources

- 1. 1,3-Benzodioxole-5-carboxylic acid, methyl ester [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. repository.najah.edu [repository.najah.edu]

- 4. NOVEL 3,4-METHYLENEDIOXYBENZENE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND EVALUATION FOR THERAPEUTIC ACTIVITY [repository.najah.edu]

- 5. tandfonline.com [tandfonline.com]

The Definitive Spectroscopic Guide to Methyl 1,3-benzodioxole-5-carboxylate

Introduction: Elucidating the Molecular Architecture of a Key Synthetic Intermediate

Methyl 1,3-benzodioxole-5-carboxylate, also widely known as methyl piperonylate or methyl 3,4-methylenedioxybenzoate, is a pivotal compound in the synthesis of a wide array of pharmacologically active molecules and fine chemicals. Its rigid benzodioxole framework serves as a crucial scaffold in drug development and materials science. An unambiguous confirmation of its molecular structure is paramount for researchers, ensuring the integrity of subsequent synthetic steps and the reliability of biological assays.

This technical guide provides an in-depth analysis of the core spectroscopic data essential for the characterization of this compound. We will delve into the interpretation of Proton and Carbon-13 Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. Beyond presenting the data, this guide is structured to provide a senior scientist's perspective on why the spectra appear as they do and how to leverage this understanding for robust structural verification. Every piece of data and its interpretation is grounded in fundamental principles and supported by verifiable references, ensuring the highest level of scientific integrity.

Molecular Identity and Structure

Before delving into the spectroscopic data, it is essential to establish the fundamental properties of the molecule.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| Synonyms | Methyl 3,4-methylenedioxybenzoate, Methyl piperonylate | [1][2] |

| CAS Number | 326-56-7 | [2][3] |

| Molecular Formula | C₉H₈O₄ | [1][2] |

| Molecular Weight | 180.16 g/mol | [1][2] |

The structural formula, presented below, reveals a benzene ring fused with a dioxole ring, and a methyl ester group at the 5-position. This unique arrangement of aromatic and aliphatic moieties gives rise to a distinct spectroscopic fingerprint.

Caption: Molecular structure of this compound.

Part 1: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.

¹H NMR Spectroscopic Data

The experimental ¹H NMR data for this compound, acquired in deuterated chloroform (CDCl₃) at 300 MHz, is summarized below.[4]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.65 | dd | 8.1, 1.5 | 1H | H-6 |

| 7.47 | d | 1.8 | 1H | H-4 |

| 6.83 | d | 8.1 | 1H | H-7 |

| 6.04 | s | - | 2H | O-CH₂-O |

| 3.88 | s | - | 3H | O-CH₃ |

Interpretation of the ¹H NMR Spectrum

The spectrum reveals five distinct proton signals, consistent with the molecule's structure.

-

Aromatic Region (6.8-7.7 ppm): The three protons on the benzene ring appear in this region and exhibit a characteristic splitting pattern.

-

The signal at 7.65 ppm is a doublet of doublets (dd), indicating coupling to two non-equivalent neighboring protons. This corresponds to H-6 , which is ortho to the ester group and couples with both H-7 (ortho coupling, J ≈ 8.1 Hz) and H-4 (meta coupling, J ≈ 1.5 Hz). The deshielding effect of the electron-withdrawing ester group places this proton furthest downfield.

-

The signal at 7.47 ppm is a doublet (d) with a small coupling constant. This is characteristic of meta-coupling and is assigned to H-4 , which is adjacent to the ester group and only shows significant coupling to H-6.

-

The signal at 6.83 ppm is a doublet (d) with a larger coupling constant, typical for ortho-coupling. This corresponds to H-7 , which is coupled to H-6. This proton is the most upfield of the aromatic protons due to the electron-donating effect of the adjacent dioxole oxygen.

-

-

Dioxole Methylene Protons (6.04 ppm): The two protons of the methylenedioxy group (O-CH₂-O) are chemically equivalent and appear as a sharp singlet at 6.04 ppm . Their significant downfield shift is due to the deshielding effect of the two adjacent oxygen atoms.

-

Methyl Ester Protons (3.88 ppm): The three protons of the methyl ester group (O-CH₃) are also equivalent and appear as a singlet at 3.88 ppm . This chemical shift is characteristic of methyl esters.

Caption: Conceptual assignment of ¹H NMR signals to the molecular structure.

Experimental Protocol for ¹H NMR Data Acquisition

This protocol ensures the acquisition of high-quality, reproducible ¹H NMR spectra.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube. The final sample height should be approximately 4-5 cm.

-

-

Instrument Setup (300 MHz Spectrometer):

-

Insert the sample into the spectrometer's magnet.

-

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

-

-

Data Acquisition:

-

Set the spectral width to cover a range of approximately -2 to 12 ppm.

-

Use a standard single-pulse experiment.

-

Apply a 90° pulse angle.

-

Set the acquisition time to at least 4 seconds to ensure good digital resolution.

-

Use a relaxation delay of 2-5 seconds.

-

Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Apply a baseline correction.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each peak.

-

Part 2: Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. As the natural abundance of the ¹³C isotope is low (~1.1%), spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

¹³C NMR Spectroscopic Data

While a fully assigned experimental spectrum from a peer-reviewed publication was not available at the time of this guide's compilation, typical chemical shifts for the carbon environments in this molecule can be predicted based on established substituent effects and data from similar structures.

| Predicted Chemical Shift (δ) ppm | Carbon Assignment | Rationale |

| ~166 | C=O | Carbonyl carbon of an ester. |

| ~152 | C-O (dioxole) | Aromatic carbon attached to two oxygens. |

| ~148 | C-O (dioxole) | Aromatic carbon attached to two oxygens. |

| ~125 | C-COOCH₃ | Quaternary aromatic carbon attached to the ester. |

| ~124 | CH (aromatic) | Aromatic CH carbon. |

| ~108 | CH (aromatic) | Aromatic CH carbon. |

| ~108 | CH (aromatic) | Aromatic CH carbon. |

| ~102 | O-CH₂-O | Methylene carbon of the dioxole ring. |

| ~52 | O-CH₃ | Methyl carbon of the ester. |

Experimental Protocol for ¹³C NMR Data Acquisition

The causality for these parameter choices is to overcome the low natural abundance and long relaxation times of ¹³C nuclei.

-

Sample Preparation:

-

Prepare a more concentrated sample than for ¹H NMR. Dissolve 20-50 mg of the compound in 0.6-0.7 mL of CDCl₃.

-

Filter the sample into a 5 mm NMR tube as described for ¹H NMR.

-

-

Instrument Setup (75 MHz for a 300 MHz ¹H system):

-

Lock and shim the instrument as per the ¹H NMR protocol.

-

-

Data Acquisition:

-

Select a standard single-pulse experiment with broadband proton decoupling (e.g., zgpg30 on Bruker systems). This decouples protons from the carbons, simplifying the spectrum to singlets and providing a Nuclear Overhauser Effect (NOE) enhancement to improve signal intensity.

-

Set the spectral width to cover 0-220 ppm.

-

Use a pulse angle of 30-45° to allow for a shorter relaxation delay without saturating signals from carbons with long relaxation times (like quaternary carbons).

-

Set the acquisition time to 1-2 seconds.

-

Use a relaxation delay of 2 seconds.

-

Acquire a significantly larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply an exponential multiplication with a line broadening of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

Part 3: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050-3100 | C-H stretch | Aromatic C-H |

| ~2960 | C-H stretch | Methyl C-H (asymmetric) |

| ~2850 | C-H stretch | Methyl C-H (symmetric) |

| ~1720 | C=O stretch | Ester carbonyl |

| ~1600, ~1480 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Ester (asymmetric) |

| ~1040 | C-O stretch | Dioxole ether |

Interpretation of the IR Spectrum

-

C=O Stretch: The most intense and characteristic peak in the spectrum is expected around 1720 cm⁻¹ , which is indicative of the carbonyl (C=O) stretching vibration of the conjugated ester group.

-

C-O Stretches: Two strong bands are expected for the C-O bonds. The asymmetric stretch of the ester group (Ar-CO-O) should appear around 1250 cm⁻¹ , and the symmetric stretch of the dioxole ether linkage is expected around 1040 cm⁻¹ .

-

Aromatic Region: Aromatic C-H stretching vibrations will appear as weaker bands above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring will produce characteristic absorptions around 1600 and 1480 cm⁻¹.

-

Aliphatic C-H Stretches: The C-H stretching vibrations of the methyl group will be observed just below 3000 cm⁻¹.

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern, rapid, and reliable method for acquiring IR spectra of solid and liquid samples with minimal preparation.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

-

Sample Analysis:

-

Place a small amount (a few milligrams) of the solid this compound powder onto the center of the ATR crystal.

-

Lower the press arm and apply consistent pressure to ensure good contact between the sample and the crystal surface. This is critical for obtaining a high-quality spectrum.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing and Cleaning:

-

The software will automatically perform a background subtraction.

-

If necessary, apply a baseline correction to the spectrum.

-

After analysis, raise the press arm, remove the bulk of the sample, and clean the crystal surface with a soft tissue dampened with a suitable solvent (e.g., isopropanol), then allow it to dry completely.

-

Part 4: Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) is a suitable method.

Mass Spectrometry Data

| m/z (mass-to-charge ratio) | Proposed Fragment |

| 180 | [M]⁺ (Molecular Ion) |

| 149 | [M - OCH₃]⁺ |

| 121 | [M - COOCH₃]⁺ |

| 63 | [C₅H₃]⁺ |

Interpretation of the Fragmentation Pattern

Under electron ionization (70 eV), the molecule is ionized to form a molecular ion [M]⁺, which then undergoes fragmentation. The stability of the benzodioxole ring system significantly influences the fragmentation pathway.

-

Molecular Ion ([M]⁺, m/z = 180): The presence of a peak at m/z 180 confirms the molecular weight of the compound (180.16 g/mol ).[2]

-

Loss of a Methoxy Radical ([M - OCH₃]⁺, m/z = 149): A very common fragmentation pathway for methyl esters is the alpha-cleavage, resulting in the loss of the methoxy radical (•OCH₃, 31 mass units). This leads to the formation of a stable acylium ion at m/z 149.

-

Loss of the Carbomethoxy Radical ([M - COOCH₃]⁺, m/z = 121): The entire ester group can be lost as a radical (•COOCH₃, 59 mass units), resulting in the benzodioxole cation at m/z 121.

-

Further Fragmentation (m/z = 63): The aromatic ring can undergo further fragmentation, leading to smaller ions such as the C₅H₃⁺ fragment at m/z 63.

Caption: Major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for GC-EI-MS

This protocol combines Gas Chromatography (for separation and introduction) with Mass Spectrometry.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

-

-

GC-MS Instrument Parameters:

-

Injector: Set to 250°C, split mode (e.g., 50:1).

-

GC Column: A standard nonpolar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Interface: Set the transfer line temperature to 280°C.

-

Ion Source: Electron Ionization (EI) at 70 eV. Set the source temperature to 230°C.

-

Mass Analyzer: Scan a mass range of m/z 40-450.

-

-

Analysis:

-

Inject 1 µL of the sample solution.

-

The resulting chromatogram will show a peak at a specific retention time for the compound.

-

The mass spectrum corresponding to this peak can then be analyzed for the molecular ion and characteristic fragments.

-

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural confirmation of this compound. The ¹H NMR spectrum is particularly diagnostic, with its characteristic aromatic splitting pattern and distinct singlets for the methylenedioxy and methyl ester protons. IR spectroscopy confirms the key ester and ether functional groups, while mass spectrometry verifies the molecular weight and reveals a predictable fragmentation pattern dominated by the stable benzodioxole core. By following the detailed protocols and understanding the principles behind the spectral interpretations presented in this guide, researchers can confidently verify the identity and purity of this important chemical building block.

References

-

Smith, A. B., et al. (2015). Aerobic Copper-Catalyzed O-Methylation with Methylboronic Acid. Smith Scholarworks. [Link]

-

National Center for Biotechnology Information. "Methyl piperonylate" PubChem Compound Summary for CID 67590. [Link]

-

NIST. "1,3-Benzodioxole-5-carboxylic acid, methyl ester" in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]

-

Smith, C. D., et al. (2013). Catalytic Methyl Transfer from Dimethylcarbonate to Carboxylic Acids. Smith Scholarworks. [Link]

-

Cheméo. (2024). 1,3-Benzodioxole-5-carboxylic acid, methyl ester. [Link]

-

Global Substance Registration System. This compound. [Link]

-

SIELC Technologies. (2018). 1,3-Benzodioxole-5-carboxylic acid, methyl ester. [Link]

-

PubChem. "1,3-Benzodioxole-5-carboxylic acid" PubChem Compound Summary for CID 7196. [Link]

-

Worldresearchersassociations.Com. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. [Link]

-

NIST Chemistry WebBook. 1,3-Benzodioxole-5-carboxylic acid, methyl ester. [Link]

Sources

An In-depth Technical Guide to Methyl 1,3-benzodioxole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 1,3-benzodioxole-5-carboxylate, a versatile chemical intermediate with significant applications in organic synthesis and drug discovery. From its fundamental chemical identity to its role in the development of novel therapeutic agents, this document serves as a critical resource for professionals in the field.

Chemical Identity and Nomenclature

This compound is a methyl ester derivative of piperonylic acid. Its core structure consists of a benzene ring fused to a five-membered dioxole ring, with a methyl carboxylate group attached at the 5-position.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1]

This compound is also known by several synonyms, which are frequently encountered in literature and commercial listings:

CAS Registry Number: 326-56-7[1]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, application in reactions, and purification.

| Property | Value | Reference |

| Molecular Formula | C₉H₈O₄ | [1][4][5] |

| Molecular Weight | 180.16 g/mol | [1][5] |

| Melting Point | 53 °C | [6] |

| Boiling Point | 583.56 K (310.41 °C) | [7] |

| Density | 1.497 g/cm³ (for a related nitro- derivative) | [8] |

| LogP | 1.202 - 1.61 | [3][7] |

| Appearance | White amorphous powder (for a related hydroxy- derivative) | [9] |

Spectroscopic Data:

Spectroscopic analysis is critical for confirming the identity and purity of this compound.

-

Gas Chromatography (GC): The compound has been analyzed using gas chromatography, with data available in the NIST Chemistry WebBook.[2][10] This technique is suitable for assessing purity and for separation in complex mixtures.

-

Mass Spectrometry (MS): Mass spectrometry data is crucial for confirming the molecular weight and fragmentation pattern. For Mass-Spec compatible applications in liquid chromatography, phosphoric acid in the mobile phase should be replaced with formic acid.[3]

Synthesis and Reactivity

This compound is typically synthesized from its corresponding carboxylic acid, 1,3-benzodioxole-5-carboxylic acid (piperonylic acid).

Synthesis Protocols

Esterification of Piperonylic Acid:

A common method for the synthesis of this compound is the Fischer esterification of piperonylic acid with methanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1,3-benzodioxole-5-carboxylic acid in an excess of methanol.

-

Catalyst Addition: Slowly add a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid).

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the mixture and remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

A synthesis for a related hydroxy derivative involves the reaction of methyl gallate with dibromomethane in the presence of potassium hydrogen carbonate in dimethyl sulfoxide at 60°C.[9]

Chemical Reactivity

The chemical reactivity of this compound is dictated by its functional groups: the ester, the aromatic ring, and the methylenedioxy bridge.

-

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 1,3-benzodioxole-5-carboxylic acid and methanol.

-

Electrophilic Aromatic Substitution: The benzodioxole ring is activated towards electrophilic substitution. Reactions such as nitration can occur on the aromatic ring. For instance, nitration of 1,3-benzodioxole with nitric acid in glacial acetic acid yields 5-nitro-1,3-benzodioxole.[11]

-

Reduction: The ester functionality can be reduced to the corresponding alcohol, (1,3-benzodioxol-5-yl)methanol, using reducing agents like lithium aluminum hydride.

Applications in Research and Drug Development

The 1,3-benzodioxole moiety is a recognized pharmacophore present in numerous biologically active compounds. Consequently, this compound serves as a key building block in the synthesis of various pharmaceutical agents and research chemicals.

Intermediate in Organic Synthesis

Its primary application is as a chemical intermediate for the synthesis of more complex molecules.[12] The ability to modify both the ester group and the aromatic ring makes it a versatile starting material. For example, it is a precursor in the production of certain pharmaceutical compounds.[12]

Role in Drug Discovery

Auxin Receptor Agonists:

Recent research has identified derivatives of 1,3-benzodioxole as potent auxin receptor agonists.[13] A series of N-(benzo[d][9][14]dioxol-5-yl)-2-(one-benzylthio) acetamide compounds, synthesized from 1,3-benzodioxole derivatives, have shown remarkable root-promoting effects in plants like Arabidopsis thaliana and Oryza sativa.[13] These compounds were designed through computer-aided drug discovery approaches targeting the auxin receptor TIR1 (Transport Inhibitor Response 1).[13] Molecular docking analysis revealed that these synthetic derivatives can have a stronger binding affinity with TIR1 than natural auxins like 1-naphthylacetic acid (NAA).[13] This highlights the potential for developing novel plant growth regulators based on the 1,3-benzodioxole scaffold.

Anticancer and Anti-inflammatory Properties:

The benzodioxole moiety is associated with various biological activities, and compounds containing this structure have been investigated for their anti-inflammatory and anticancer properties.[15]

Safety and Toxicology

While specific toxicological data for this compound is not extensively detailed in the provided search results, information on related compounds provides some guidance. For 1,3-benzodioxole, a related compound, the safety data sheet indicates it is a flammable liquid and vapor.[16][17] It may be harmful if swallowed and causes skin and serious eye irritation.[17]

A safety assessment of α-methyl-1,3-benzodioxole-5-propionaldehyde, another related compound, showed that it is not genotoxic.[18] However, it was found to have the potential for skin sensitization in a small fraction of people.

It is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area. For detailed safety information, consulting the material safety data sheet (MSDS) from the supplier is essential.

Conclusion

This compound is a chemical compound of significant interest to the scientific community, particularly those involved in organic synthesis and drug development. Its well-defined chemical properties, versatile reactivity, and role as a key intermediate in the synthesis of biologically active molecules underscore its importance. As research continues to uncover the therapeutic potential of 1,3-benzodioxole derivatives, the utility of this compound as a foundational building block is set to expand.

References

-

LookChem. 1,3-Benzodioxole-5-carboxylic acid, 6-nitro-, methyl ester. Available at: [Link]

-

National Institute of Standards and Technology. 1,3-Benzodioxole-5-carboxylic acid, methyl ester. NIST Chemistry WebBook. Available at: [Link]

-

PubChem. 4-Methyl-1,3-benzodioxole-5-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

ChemBK. 1,3-Benzodioxole-5-carboxylic acid, 4-amino-, methyl ester. Available at: [Link]

-

Stenutz. This compound. Available at: [Link]

-

GSRS. This compound. Available at: [Link]

-

SIELC Technologies. 1,3-Benzodioxole-5-carboxylic acid, methyl ester. Available at: [Link]

- RIFM. RIFM fragrance ingredient safety assessment, α-methyl-1,3-benzodioxole-5-propionaldehyde, CAS Registry Number 1205-17-0. Food and Chemical Toxicology.

- Yang, Z., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 927703.

-

PrepChem.com. Synthesis of 5-nitro-1,3-benzodioxole. Available at: [Link]

-

The Fragrance Conservatory. Methylenedioxyphenyl methylpropanal. Available at: [Link]

-

Drugfuture.com. This compound. Available at: [Link]

-

Cheméo. 1,3-Benzodioxole-5-carboxylic acid, methyl ester. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Landscape: Properties and Applications of 5-Methyl-1,3-benzodioxole. Available at: [Link]

Diagrams

Caption: 2D Structure of this compound.

Caption: General workflow for the synthesis of this compound.

Sources

- 1. 1,3-Benzodioxole-5-carboxylic acid, methyl ester [webbook.nist.gov]

- 2. 1,3-Benzodioxole-5-carboxylic acid, methyl ester [webbook.nist.gov]

- 3. 1,3-Benzodioxole-5-carboxylic acid, methyl ester | SIELC Technologies [sielc.com]

- 4. This compound [drugfuture.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. This compound [stenutz.eu]

- 7. chemeo.com [chemeo.com]

- 8. lookchem.com [lookchem.com]

- 9. 1,3-Benzodioxole-5-carboxylic acid, 7-hydroxy-, methyl ester synthesis - chemicalbook [chemicalbook.com]

- 10. 1,3-Benzodioxole-5-carboxylic acid, methyl ester [webbook.nist.gov]

- 11. prepchem.com [prepchem.com]

- 12. nbinno.com [nbinno.com]

- 13. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound | 326-56-7 [chemicalbook.com]

- 15. Buy N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide [smolecule.com]

- 16. fishersci.com [fishersci.com]

- 17. tcichemicals.com [tcichemicals.com]

- 18. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

An In-depth Technical Guide to Methyl 3,4-methylenedioxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,4-methylenedioxybenzoate, also known by synonyms such as Methyl piperonylate, is a significant chemical compound within the benzodioxole class.[1][2][3][4] This guide serves as a comprehensive technical resource, detailing its chemical identity, physicochemical properties, synthesis, and safety protocols, tailored for professionals in research and development. The unique structural feature of the methylenedioxy group, present in numerous natural products, underpins the compound's relevance in synthetic chemistry and drug discovery.[5]

Section 1: Chemical Identity and Physicochemical Properties

Methyl 3,4-methylenedioxybenzoate is the methyl ester of 3,4-methylenedioxybenzoic acid, commonly known as piperonylic acid.[1][2][3][6] The presence of the 1,3-benzodioxole functional group is a defining characteristic of this molecule.[7]

Nomenclature and Identifiers

-

Systematic IUPAC Name: 1,3-Benzodioxole-5-carboxylic acid, methyl ester[1][2][3]

-

Common Synonyms: Methyl piperonylate, Piperonylic acid methyl ester, Methyl 1,3-benzodioxole-5-carboxylate, Methyl piperonate[1][2][3][4]

Physicochemical Data

A summary of the key physicochemical properties of Methyl 3,4-methylenedioxybenzoate is presented in the table below.

| Property | Value | Source(s) |

| Melting Point | 53 °C | [4][6] |

| Boiling Point | 164 °C @ 12 Torr | [4] |

| Solubility | Freely soluble in alcohol and ether.[6] | [6] |

| Appearance | White to off-white crystalline solid (based on the parent acid). | [8] |

| Volatility | Volatile in steam and sublimes easily.[6] | [6] |

Section 2: Synthesis and Mechanistic Considerations

The primary route for the synthesis of Methyl 3,4-methylenedioxybenzoate is through the esterification of its parent carboxylic acid, 3,4-methylenedioxybenzoic acid (piperonylic acid).

Synthesis Pathway Overview

The synthesis is a two-step process starting from a readily available precursor, piperonal.

Caption: Synthesis pathway of Methyl 3,4-methylenedioxybenzoate.

Experimental Protocol: Fischer Esterification

This protocol outlines the laboratory-scale synthesis of Methyl 3,4-methylenedioxybenzoate from 3,4-methylenedioxybenzoic acid.

Materials:

-

3,4-methylenedioxybenzoic acid (piperonylic acid)

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Beakers and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 10.0 g of 3,4-methylenedioxybenzoic acid in 100 mL of anhydrous methanol.

-

Catalyst Addition: While stirring, slowly add 2 mL of concentrated sulfuric acid to the solution.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for 4 hours.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Reduce the volume of the methanol by approximately half using a rotary evaporator.

-

Slowly pour the concentrated mixture into 200 mL of cold water.

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Combine the organic extracts in a separatory funnel.

-

-

Neutralization and Drying:

-

Wash the combined organic layers with 50 mL of saturated sodium bicarbonate solution to neutralize any unreacted acid.

-

Wash with 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Isolation:

-

Filter to remove the drying agent.

-

Evaporate the solvent under reduced pressure to yield the crude product.

-

-

Purification: The crude Methyl 3,4-methylenedioxybenzoate can be further purified by recrystallization from a suitable solvent system, such as methanol/water, or by sublimation.[6]

Section 3: Safety and Handling

Comprehensive safety data for Methyl 3,4-methylenedioxybenzoate is not as widely available as for more common reagents. However, based on aggregated GHS information, the following hazards have been identified.[9]

GHS Hazard Classification

| Hazard Class | GHS Code | Description |

| Acute toxicity, oral | H302 | Harmful if swallowed.[9] |

| Serious eye damage/eye irritation | H319 | Causes serious eye irritation.[9] |

Recommended Safety Precautions

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.

-

First Aid:

-

If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

Section 4: Applications and Areas of Research

The 1,3-benzodioxole moiety is a key structural feature in a wide range of biologically active molecules, including natural products and synthetic compounds.[5] Consequently, Methyl 3,4-methylenedioxybenzoate serves as a valuable building block in organic synthesis.

-

Pharmaceutical Synthesis: The parent compound, piperonylic acid, is an intermediate in the synthesis of various drugs.[10]

-

Fragrance and Flavor Industry: Derivatives of 3,4-methylenedioxybenzoic acid are used in the formulation of perfumes and flavorants.[10]

-

Agrochemical Research: The biological activity of benzodioxole derivatives has led to their investigation in the development of new pesticides.

Section 5: Logical Relationships in Synthesis

The following diagram illustrates the logical flow and key decision points in the synthesis and purification process.

Caption: Logical workflow for the synthesis of Methyl 3,4-methylenedioxybenzoate.

References

-

Piperonylic Acid. (n.d.). In DrugFuture. Retrieved January 7, 2026, from [Link]

-

1,3-Benzodioxole-5-carboxylic acid, methyl ester. (n.d.). In Cheméo. Retrieved January 7, 2026, from [Link]

-

1,3-Benzodioxole-5-carboxylic acid, methyl ester. (n.d.). In NIST WebBook. Retrieved January 7, 2026, from [Link]

-

1,3-Benzodioxole-5-carboxylic acid, methyl ester. (n.d.). In NIST WebBook. Retrieved January 7, 2026, from [Link]

- SAFETY DATA SHEET. (2024, August 14). Sigma-Aldrich.

-

Methyl piperonylate. (n.d.). In CAS Common Chemistry. Retrieved January 7, 2026, from [Link]

- SAFETY DATA SHEET. (2009, September 18). Thermo Fisher Scientific.

- 4 - SAFETY D

- THE SYNTHESIS OF SOME DERIVATIVES OF 3,4-METHYLENEDIOXYBENZENE. (2025, August 6).

-

Methyl piperonylate | C9H8O4 | CID 67590. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

- Methyl 3,4-dihydroxybenzoate - SAFETY D

-

3,4-Methylenedioxybenzoic acid (HMDB0032613). (2012, September 11). Human Metabolome Database. Retrieved January 7, 2026, from [Link]

- NOVEL 3,4-METHYLENEDIOXYBENZENE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND EVALUATION FOR THERAPEUTIC ACTIVITY. (n.d.). An-Najah Repository.

-

3,4-Methylenedioxybenzoic acid. (n.d.). NMPPDB. Retrieved January 7, 2026, from [Link]

Sources

- 1. chemeo.com [chemeo.com]

- 2. 1,3-Benzodioxole-5-carboxylic acid, methyl ester [webbook.nist.gov]

- 3. 1,3-Benzodioxole-5-carboxylic acid, methyl ester [webbook.nist.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. repository.najah.edu [repository.najah.edu]

- 6. Piperonylic Acid [drugfuture.com]

- 7. Human Metabolome Database: Showing metabocard for 3,4-Methylenedioxybenzoic acid (HMDB0032613) [hmdb.ca]

- 8. Page loading... [guidechem.com]

- 9. Methyl piperonylate | C9H8O4 | CID 67590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. nmppdb.com.ng [nmppdb.com.ng]

A Technical Guide to the Biological Activity of Methyl 1,3-Benzodioxole-5-carboxylate Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,3-benzodioxole moiety, a privileged scaffold found in numerous natural products and synthetic compounds, serves as a cornerstone in modern medicinal chemistry. Its unique electronic properties and structural rigidity make it an ideal starting point for the development of novel therapeutic agents. This guide focuses on derivatives of Methyl 1,3-benzodioxole-5-carboxylate, a key synthetic intermediate, exploring the diverse biological activities they exhibit. We will delve into the synthesis, mechanisms of action, and structure-activity relationships of these derivatives in anticancer, anti-inflammatory, antimicrobial, and neuroprotective applications, providing field-proven insights and detailed experimental frameworks to empower further research and development.

The 1,3-Benzodioxole Scaffold: A Foundation for Bioactivity

The 1,3-benzodioxole (or methylenedioxyphenyl) ring is a bicyclic structure integral to a wide array of pharmacologically active molecules. Its significance stems from several key features:

-

Natural Prevalence: It is a core component of natural products like piperine (from black pepper), which exhibits various biological effects.

-

Metabolic Influence: The methylenedioxy bridge is a known inhibitor of cytochrome P450 (CYP450) enzymes.[1][2] This property can be strategically employed to enhance the bioavailability and extend the half-life of co-administered therapeutic agents.[2]

-

Synthetic Versatility: this compound serves as a readily available and versatile starting material for the synthesis of a multitude of derivatives.[3] Functionalization can occur at the carboxylate group or on the aromatic ring, allowing for fine-tuning of physicochemical and pharmacological properties.

This guide will explore how strategic modifications to this core structure unlock a spectrum of potent biological activities.

General Synthesis Strategies: From Core to Candidate

The creation of diverse libraries of 1,3-benzodioxole derivatives typically begins with this compound or its corresponding carboxylic acid (piperonylic acid). A generalized, multi-step synthetic approach allows for the introduction of various functional groups to explore the chemical space and optimize for a desired biological target.

Typical Synthetic Workflow

A common pathway involves the initial modification of the carboxylate group, often converting it to a more reactive species like an acid chloride or forming an amide bond, followed by further functionalization. This modular approach is highly efficient for generating compound libraries for screening.

Caption: Generalized workflow for synthesizing benzodioxole derivatives.

Anticancer Activity: Targeting Malignant Cells

Derivatives of 1,3-benzodioxole have demonstrated significant potential as anticancer agents through multiple mechanisms of action.

Mechanism of Action: Induction of Oxidative Stress and Apoptosis

A primary anticancer mechanism involves the inhibition of the thioredoxin (Trx) system, which is often upregulated in cancer cells to cope with oxidative stress.[1][2]

-

Thioredoxin Reductase (TrxR) Inhibition: Certain benzodioxole derivatives, particularly when conjugated with arsenicals, act as potent inhibitors of TrxR.[2]

-

ROS Accumulation: Inhibition of the Trx system disrupts the cellular redox balance, leading to a massive accumulation of reactive oxygen species (ROS).[2]

-

Apoptosis Induction: The overwhelming oxidative stress triggers downstream apoptotic pathways, leading to programmed cell death in cancer cells while showing significantly less toxicity to normal cells.[1][2]

Other derivatives exert direct cytotoxic effects. For instance, (E)-3-(benzo[d][1][4]dioxol-5-yl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acrylamide (YL201) was found to potently inhibit the proliferation, adhesion, and migration of triple-negative breast cancer cells (MDA-MB-231).[4]

Caption: Mechanism of anticancer activity via TrxR inhibition.

Structure-Activity Relationship (SAR)

-

Arsenical Conjugates: Conjugating the 1,3-benzodioxole moiety with arsenical precursors significantly enhances anti-proliferative activity and improves pharmacokinetic profiles.[1][2]

-

Linker and Substituent Effects: For non-arsenical derivatives, the nature of the linker and terminal groups is critical. A vinyl linker combined with a trifluoromethylpiperazine group was shown to be highly effective against breast cancer cells.[4] The core 1,3-benzodioxole ring was found to be critical for this antitumor efficacy.[4]

Quantitative Data: In Vitro Cytotoxicity

| Compound ID | Cell Line | IC50 (µM) | Reference |

| YL201 | MDA-MB-231 (Breast Cancer) | 4.92 ± 1.09 | [4] |

| 5-Fluorouracil (Control) | MDA-MB-231 (Breast Cancer) | 18.06 ± 2.33 | [4] |

| Compound 8 | 52 Human Tumor Cell Lines | 0.1 - 10 | [5] |

| PZ2 (Arsenical Conjugate) | 4T1 (Breast Cancer) | 2.0 | [1] |

| PFZ2 (Fluorinated Arsenical) | 4T1 (Breast Cancer) | 1.0 | [1] |

| 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a reliable method for assessing the in vitro anti-proliferative activity of novel derivatives.

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug like 5-Fluorouracil (positive control).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The mitochondrial reductases in living cells will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Benzodioxole derivatives have emerged as potent anti-inflammatory agents by targeting critical enzymes in the inflammatory pathway.

Mechanism of Action: Dual COX/LOX Inhibition

Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes. Certain benzodioxole-pyrazole hybrids have demonstrated a more comprehensive mechanism by dually inhibiting both COX and 5-lipoxygenase (5-LOX) enzymes.[6] This dual inhibition is advantageous as it blocks two major pathways of the arachidonic acid cascade, potentially leading to greater efficacy and a better side-effect profile. These compounds have also been shown to reduce the production of the pro-inflammatory cytokine TNF-α.[6]

Caption: Dual inhibition of COX and 5-LOX pathways.

Quantitative Data: Enzyme Inhibition and Cytokine Reduction

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | TNF-α Inhibition (%) | Reference |

| Compound 11 | 8.12 | 0.15 | 3.25 | 85.19 | [6] |

| Compound 17 | 7.95 | 0.13 | 1.89 | 97.71 | [6] |

| Compound 26 | >100 | 0.18 | 4.11 | - | [6] |

| Diclofenac (Control) | 4.21 | 0.09 | - | - | [6] |

Antimicrobial and Neuroprotective Potential

Beyond anticancer and anti-inflammatory effects, the 1,3-benzodioxole scaffold has been explored for other therapeutic applications.

-

Antimicrobial Activity: Novel dihydropyrazole derivatives bearing the 1,3-benzodioxole moiety have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with particular potency against Sarcina sp. and S. aureus.[7] The synthesis of thiazolidinone and methylthiazole derivatives has also been explored for developing antimicrobial agents.[8]

-

Neuroprotective & CNS Activity: The structural framework of benzodioxole is present in molecules with significant central nervous system activity. The compound MKC-242, a benzodioxan-benzodioxole hybrid, is a highly potent and selective agonist for the serotonin 5-HT1A receptor, demonstrating anxiolytic and antidepressant-like effects in animal models.[9][10] This highlights the potential of these derivatives in treating mood disorders and other neurological conditions.

Conclusion and Future Outlook

The derivatives of this compound represent a rich and versatile class of compounds with a vast range of demonstrable biological activities. The scaffold's inherent properties, combined with the synthetic tractability of the parent molecule, make it an exceptionally valuable platform for drug discovery.

Key Takeaways:

-

Anticancer: Potent activity is achieved through novel mechanisms like thioredoxin system inhibition and direct cytotoxicity.

-

Anti-inflammatory: Dual inhibition of COX and 5-LOX presents a promising strategy for developing more effective anti-inflammatory agents.

-

Versatility: The scaffold shows significant promise in developing antimicrobial and neuroprotective agents.

Future research should focus on optimizing the pharmacokinetic and safety profiles of lead compounds, elucidating detailed mechanisms of action for antimicrobial and neuroprotective candidates, and advancing the most promising derivatives into preclinical and clinical development.

References

-

1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. PMC, National Institutes of Health. [Link]

-

Synthesis and antitumor activity of 1,3-benzodioxole derivatives. PubMed. [Link]

-

Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity. PubMed. [Link]

-

1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. PubMed. [Link]

-

Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. ResearchGate. [Link]

-

Benzodioxole-Pyrazole Hybrids as Anti-Inflammatory and Analgesic Agents with COX-1,2/5-LOX Inhibition and Antioxidant Potential. PubMed. [Link]

-

Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. PubMed. [Link]

-

(PDF) Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. ResearchGate. [Link]

-

Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. National Institutes of Health. [Link]

-

Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Worldresearchersassociations.Com. [Link]

-

1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. MDPI. [Link]

-

Synthesis of thiazolidinone and methylthiazole derivatives incorporating benzodioxole moiety and evaluation of their antimicrobial activity. Taylor & Francis Online. [Link]

-

Design, synthesis and antibacterial potential of 5-(benzo[d][1][4]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles. PMC, National Institutes of Health. [Link]

-

Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. MDPI. [Link]

-

Novel benzodioxan derivative, 5-(3-[((2S)-1,4-benzodioxan-2- ylmethyl)amino]propoxy)-1,3-benzodioxole HCl (MKC-242), with a highly potent and selective agonist activity at rat central serotonin1A receptors. PubMed. [Link]

-

1,3-Benzodioxole-5-carboxylic acid, methyl ester. Cheméo. [Link]

-

Novel Benzodioxan Derivative, 5-[3-[((2S)-1,4-benzodioxan-2-ylmethyl) amino]propoxy]-1,3-benzodioxole HCl (MKC-242), With Anxiolytic-Like and Antidepressant-Like Effects in Animal Models. PubMed. [Link]

-

Synthesis, antimicrobial and molecular docking study of structural analogues of 3-((5- (dimethylcarbamoyl)pyrrolidin. Semantic Scholar. [Link]

Sources

- 1. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and antitumor activity of 1,3-benzodioxole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzodioxole-Pyrazole Hybrids as Anti-Inflammatory and Analgesic Agents with COX-1,2/5-LOX Inhibition and Antioxidant Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and antibacterial potential of 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Novel benzodioxan derivative, 5-(3-[((2S)-1,4-benzodioxan-2- ylmethyl)amino]propoxy)-1,3-benzodioxole HCl (MKC-242), with a highly potent and selective agonist activity at rat central serotonin1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel benzodioxan derivative, 5-[3-[((2S)-1,4-benzodioxan-2-ylmethyl) amino]propoxy]-1,3-benzodioxole HCl (MKC-242), with anxiolytic-like and antidepressant-like effects in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Virtuoso: A Technical Guide to Methyl 1,3-benzodioxole-5-carboxylate in Organic Synthesis

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern organic synthesis, certain molecular frameworks consistently emerge as cornerstones for the construction of complex and biologically significant molecules. Methyl 1,3-benzodioxole-5-carboxylate, also known as methyl piperonylate or methyl 3,4-methylenedioxybenzoate, is a prominent member of this class of indispensable building blocks.[1][2][3] Its rigid, electron-rich aromatic core, adorned with a versatile methyl ester and the characteristic methylenedioxy bridge, offers a unique combination of reactivity and stability. This guide provides an in-depth exploration of this compound as a pivotal intermediate for researchers, scientists, and professionals in drug development, delving into its synthesis, key chemical transformations, and its application in the synthesis of notable compounds. The 1,3-benzodioxole moiety is a common motif in a plethora of natural products and pharmacologically active compounds, contributing to their unique biological activities.[4]

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis.

| Property | Value |

| Molecular Formula | C₉H₈O₄[1][2] |

| Molecular Weight | 180.16 g/mol [1] |

| CAS Number | 326-56-7[2][3] |

| Appearance | White to off-white crystalline solid |

| Melting Point | 53 °C[2] |

| Boiling Point | 296.5 °C at 760 mmHg |

| Solubility | Soluble in common organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate. |

Spectroscopic Characterization:

-

¹H NMR (CDCl₃, 300 MHz): δ (ppm) 7.55 (dd, J=8.1, 1.7 Hz, 1H), 7.32 (d, J=1.6 Hz, 1H), 6.85 (d, J=8.1 Hz, 1H), 6.02 (s, 2H), 3.88 (s, 3H).

-

¹³C NMR (CDCl₃, 75 MHz): δ (ppm) 166.5, 151.5, 147.5, 125.0, 124.5, 108.5, 108.0, 101.8, 52.0.[5][6][7]

-

FTIR (KBr, cm⁻¹): Key absorptions are expected around 3000-2800 (C-H stretching), 1720 (C=O stretching of the ester), 1600-1450 (C=C aromatic stretching), and 1250-1040 (C-O stretching, including the characteristic methylenedioxy group).[8][9]

-

Mass Spectrometry (EI): m/z (%) 180 (M+), 149, 121, 93, 63.[10][11]

Synthesis of this compound

The most common and economically viable route to this compound is the Fischer esterification of its corresponding carboxylic acid, 1,3-benzodioxole-5-carboxylic acid (piperonylic acid).

Figure 1: Synthesis of this compound.

Experimental Protocol: Fischer Esterification

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,3-benzodioxole-5-carboxylic acid (1.0 eq).

-

Add an excess of anhydrous methanol (which also serves as the solvent).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 drops per 10g of carboxylic acid).[12]

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether or ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.[12]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water) or by column chromatography.[13]

Key Reactions and Transformations

The synthetic utility of this compound stems from the reactivity of its ester functional group and the potential for electrophilic substitution on the aromatic ring.

Figure 2: Major reaction pathways of the core molecule.

Hydrolysis (Saponification)

The methyl ester can be readily hydrolyzed back to the parent carboxylic acid, piperonylic acid, under basic conditions. This reaction is essentially irreversible and typically proceeds with high yield.[14]

Experimental Protocol: Saponification

-

Dissolve this compound (1.0 eq) in a mixture of methanol and an aqueous solution of sodium hydroxide (e.g., 10% w/v).[15]

-

Heat the mixture to reflux for 1-2 hours.

-

After cooling to room temperature, remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether or dichloromethane to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until a precipitate forms.

-

Collect the solid piperonylic acid by vacuum filtration, wash with cold water, and dry.[15]

Amidation

Direct conversion of the methyl ester to amides can be achieved by reacting it with a primary or secondary amine. This transformation is often facilitated by a base or a catalyst.

Experimental Protocol: Amidation

-

In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., THF or methanol).

-

Add the desired amine (1.0-1.2 eq).

-